3-cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine
Description
3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and an N-propyl amine at position 5. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and versatility in medicinal and agrochemical applications. The cyclopropyl group enhances metabolic stability due to its rigid, strained structure, while the N-propyl chain influences lipophilicity and bioavailability. This compound is primarily used as an intermediate in organic synthesis, particularly for developing bioactive molecules .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H13N3O/c1-2-5-9-8-10-7(11-12-8)6-3-4-6/h6H,2-5H2,1H3,(H,9,10,11) |
InChI Key |
BRSSJNMBGMSJMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NO1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 3-cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine with its analogs:
Key Observations:
- Substituent Effects: Cyclopropyl vs. Aromatic Groups: Cyclopropyl substituents (e.g., in the target compound and ) improve metabolic stability compared to aromatic groups (e.g., 4-fluorobenzyl in ), which may enhance binding to hydrophobic targets .
- Molecular Weight: The target compound (167.21 g/mol) is heavier than simpler analogs like 5-cyclopropyl-1,2,4-oxadiazol-3-amine (125.13 g/mol), reflecting its extended alkyl chain .
Biological Activity
3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine is a synthetic organic compound belonging to the oxadiazole class, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of 3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine is , with a molecular weight of approximately 167.20 g/mol. The compound features a cyclopropyl group and a propyl amine moiety, which contribute to its distinctive properties and biological activities. The oxadiazole ring structure includes two nitrogen atoms and one oxygen atom, typical of this class of compounds.
Biological Activity Overview
Research indicates that 3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine exhibits significant antimicrobial and anticancer properties. The mechanisms of action are believed to involve interactions with specific molecular targets such as enzymes or receptors, which modulate their activity and lead to various biological effects.
Antimicrobial Activity
In studies evaluating its antimicrobial properties, 3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine has shown efficacy against several bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 - 50 µg/mL |
| P. aeruginosa | Comparable to standard antibiotics |
| S. typhi | Effective against multiple strains |
| K. pneumoniae | Significant inhibition observed |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of 3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine has also been explored. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and exhibits dose-dependent effects on cell viability:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 225 | Induces apoptosis |
| HepG2 | Varies | Cytotoxic effects noted |
The mechanism appears to involve alterations in cell cycle progression and increased lactate dehydrogenase (LDH) enzyme activity in treated cells .
Structure–Activity Relationship (SAR)
The biological activity of 3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine can be influenced by its structural components. Variations in the substituents on the oxadiazole ring significantly affect its potency against target organisms:
- Substitution patterns on the cyclopropyl group can enhance or diminish activity.
- The presence of different alkyl chains alters the interaction with biological targets.
For example, compounds with different alkyl substitutions have been compared to assess their relative effectiveness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Cyclopropyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amine | C10H17N3O | Different alkyl substitution pattern |
| 3-Cyclopropyl-N-(propionyl)-1,2,4-oxadiazol-5-amines | C8H12N4O | Varying acyl substitution |
These variations highlight the importance of chemical modifications in optimizing biological activity.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of 3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant inhibition comparable to established antibiotics.
- Cancer Cell Viability : Research involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to a marked decrease in cell viability and increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
